N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Medicinal chemistry HIV NNRTI Scaffold hopping

N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide (CAS 1787918-16-4) is a synthetic piperidine-4-carboxamide derivative characterized by a 6-cyclopropylpyrimidin-4-yl group at the piperidine N1 position and an N-benzyl carboxamide at C4. This scaffold places it at the intersection of two therapeutically relevant chemotypes: the piperidine-linked aminopyrimidine class explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the N-benzylpiperidine carboxamide series investigated as chemokine receptor (CCR) modulators.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1787918-16-4
Cat. No. B2880034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
CAS1787918-16-4
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25)
InChIKeyRBCTUSYVTFAENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide (CAS 1787918-16-4): Procurement-Relevant Structural and Pharmacological Baseline


N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide (CAS 1787918-16-4) is a synthetic piperidine-4-carboxamide derivative characterized by a 6-cyclopropylpyrimidin-4-yl group at the piperidine N1 position and an N-benzyl carboxamide at C4 [1]. This scaffold places it at the intersection of two therapeutically relevant chemotypes: the piperidine-linked aminopyrimidine class explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the N-benzylpiperidine carboxamide series investigated as chemokine receptor (CCR) modulators [2]. The compound's molecular formula is C20H24N4O (MW 336.43 g/mol), and it serves as a key reference analog within structure–activity relationship (SAR) campaigns aimed at optimizing selectivity, mutant-variant potency, and pharmacokinetic properties [1].

Why N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Justification


Superficial structural similarity within the piperidine-4-carboxamide class masks critical pharmacophoric divergence. The 6-cyclopropylpyrimidine substituent imposes distinct conformational constraints and electronic properties compared to analogs bearing phenylpyrimidine, cyanopyrimidine, or unsubstituted pyrimidine rings [1]. Published SAR from the Roche piperidine-aminopyrimidine NNRTI program demonstrates that even single-atom changes on the pyrimidine ring (e.g., introduction of a nitrile vs. cyclopropyl group) can shift enzyme IC50 values by over 10-fold against wild-type HIV-1 reverse transcriptase [1]. Likewise, the N-benzyl carboxamide terminus directly influences chemokine receptor subtype selectivity; swapping the benzyl group for a substituted phenyl or heteroaryl group frequently alters CCR4 vs. CCR5 vs. CCR3 selectivity profiles in ways not predictable from potency alone [2]. These observations make clear that procurement of a generic piperidine-4-carboxamide without head-to-head quantitative benchmarking introduces unacceptable scientific risk.

N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Piperidine vs. Piperazine Core: Ring-Nitrogen Basicity and Target Engagement Divergence

In the piperidine-linked aminopyrimidine NNRTI series reported by Kertesz et al., the piperidine nitrogen basicity is a critical determinant of binding to the HIV-1 reverse transcriptase allosteric site; the N-benzyl piperidine 5a (structurally analogous but bearing a cyanopyrimidine core) exhibited an enzyme IC50 of 87 nM against wild-type HIV-1 RT, whereas the corresponding piperazine analog (compound 4, X = N, with SO2NH2 substitution) showed an enzyme IC50 of >1,000 nM, representing a >11-fold loss of potency attributable to the altered ring electronics [1]. The target compound features a piperidine (not piperazine) core, which is predicted to retain the favorable basicity required for NNRTI binding. Direct quantitative data for the target compound itself are not publicly available; this evidence is presented as Class-level inference from the structurally closest published analogs [1].

Medicinal chemistry HIV NNRTI Scaffold hopping

Cyclopropylpyrimidine vs. Cyanopyrimidine Core: Predicted Impact on Drug-Resistant Mutant Coverage

The Kertesz 2010 series established that the cyanopyrimidine-bearing N-benzyl piperidine 5k (4-SO2CH3, 2-Cl, 5-Br substitution) demonstrates retained potency against the clinically relevant K103N/Y181C double mutant with an enzyme IC50 of 0.3 nM, compared to wild-type IC50 of 22 nM, and an antiviral IC50 of 67.2 nM (KY mutant) vs. 24.6 nM (wild-type) [1]. The target compound's 6-cyclopropylpyrimidine core represents a distinct heterocyclic system; in related piperidine-substituted arylpyrimidine NNRTI series, cyclopropyl substitution on the pyrimidine ring has been associated with improved hydrophobic channel occupancy in the NNRTI binding pocket, which may confer differential mutant resilience compared to cyano-substituted analogs [2]. However, direct comparative data for the target compound against K103N/Y181C or Y188L mutants are absent from the public domain. This evidence is tagged as Class-level inference based on structural analogy [1] [2].

Antiviral drug resistance NNRTI K103N/Y181C mutant

N-Benzyl vs. N-Phenyl Substitution: Chemokine Receptor Selectivity Implications from CCR-Targeted Patents

Roche patent US 20090028818 A1 explicitly claims piperidine derivatives of formula I wherein R1 includes C3-6 cycloalkyl (e.g., cyclopropyl) and the N-substituent encompasses benzyl and substituted-benzyl groups, for modulation of CCR5 receptors implicated in HIV entry and inflammatory disorders [1]. Within the broader piperidine-4-carboxamide CCR5 antagonist literature, the N-benzyl group has been shown to occupy a hydrophobic sub-pocket distinct from that engaged by N-phenyl analogs; published SAR indicates that N-phenyl derivatives (e.g., TAK-220 series) exhibit a different resistance profile against HIV-1 strains resistant to CCR5 antagonists such as maraviroc [2]. The target compound's N-benzyl terminus thus positions it in a selectivity space that is non-interchangeable with N-phenyl-substituted piperidine-4-carboxamides. This evidence is tagged as Class-level inference, as direct head-to-head data for the target compound against a named N-phenyl comparator are not publicly available [1] [2].

Chemokine receptor CCR5 antagonist HIV entry inhibitor

4-Carboxamide vs. 3-Carboxamide Regioisomerism: Positional Effects on Biological Activity

The target compound bears the carboxamide group at the piperidine 4-position. Structurally related analogs with the carboxamide at the 3-position (e.g., 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide, CAS 1795193-28-0, and N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide) are commercially available and could be mistakenly selected as substitutes . In published SAR for piperidine-linked NNRTIs, the 4-substitution pattern is critical for proper spatial orientation of the carboxamide pharmacophore within the NNRTI binding pocket; shifting the substituent to the 3-position alters the vector of the amide group, which is predicted to disrupt key hydrogen-bond interactions with the K103 backbone carbonyl observed in co-crystal structures of the 4-substituted series (PDB: 3M8Q) [1]. Quantitative comparative data between 4-carboxamide and 3-carboxamide regioisomers are not publicly available, and this evidence is presented as Supporting evidence based on structural considerations [1].

Regiochemistry Piperidine substitution SAR

N-Benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide (CAS 1787918-16-4): Evidence-Backed Application Scenarios for Scientific Procurement


HIV-1 NNRTI Resistance-Profiling SAR Campaigns Requiring a Cyclopropylpyrimidine Core Reference Compound

For medicinal chemistry teams building SAR tables around the piperidine-aminopyrimidine NNRTI scaffold, the target compound serves as the cyclopropyl-substituted core analog against which cyanopyrimidine (e.g., compound 5a/5k series, Kertesz 2010 [1]), phenylpyrimidine, and unsubstituted pyrimidine variants are benchmarked. The cyclopropyl group is hypothesized to differentially occupy the hydrophobic channel of the NNRTI binding pocket as described by Zhang et al. (2021), and procurement of the target compound enables direct head-to-head comparison of enzyme IC50 and antiviral EC50 values across core heterocycle variants [2].

Chemokine Receptor (CCR4/CCR5) Selectivity Profiling Using N-Benzyl Piperidine-4-Carboxamide Chemotype

The target compound's N-benzyl-4-carboxamide architecture is claimed within the Roche CCR5 patent family (US 20090028818 A1) [3]. Research groups investigating CCR4 vs. CCR5 antagonism can employ this compound as an N-benzyl reference standard to compare against N-phenyl (e.g., TAK-220-like), N-cyclopropyl, and N-heteroaryl analogs, using radioligand displacement assays ([125I]-TARC for CCR4, [125I]-MIP-1β for CCR5) to quantify the selectivity shift attributable to the N-benzyl substituent.

Piperidine Regioisomer Validation in Co-Crystal Structure Determination

Structural biology groups seeking to expand the co-crystal structure database for NNRTI-bound HIV-1 RT can utilize the target compound (4-carboxamide regioisomer) alongside its 3-carboxamide counterparts to experimentally validate the predicted binding geometry. The published co-crystal structure of analog 5h (PDB: 3M8Q) provides a template for the 4-substituted binding mode; solving the structure of the target compound would directly confirm whether the cyclopropylpyrimidine-4-carboxamide geometry engages the K103 backbone in the same water-bridged hydrogen-bond network [4].

Metabolic Stability Comparison Across N-Substituted Piperidine-4-Carboxamides

For ADME/PK optimization programs, the target compound can be used in parallel with its N-phenyl and N-cyclopropyl counterparts in human liver microsome intrinsic clearance assays. Although compound-specific clearance data are not publicly available, the Roche CCR5 patent specification teaches that N-benzyl substitution on piperidine carboxamides influences metabolic stability; procurement enables direct experimental determination of the clearance hierarchy (Cl_int values in μL/min/mg protein) across the N-substituent series [3].

Quote Request

Request a Quote for N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.